molecular formula C19H29NO2 B5376831 (3R,4R)-4-(hydroxymethyl)-1-[(Z)-5-methyl-2-phenylhex-2-enyl]piperidin-3-ol

(3R,4R)-4-(hydroxymethyl)-1-[(Z)-5-methyl-2-phenylhex-2-enyl]piperidin-3-ol

Cat. No.: B5376831
M. Wt: 303.4 g/mol
InChI Key: BFLRPAIGWDTMDK-DVRKUDKQSA-N
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Description

(3R,4R)-4-(hydroxymethyl)-1-[(Z)-5-methyl-2-phenylhex-2-enyl]piperidin-3-ol is a complex organic compound with a unique structure that includes a piperidine ring substituted with a hydroxymethyl group and a phenylhexenyl side chain

Properties

IUPAC Name

(3R,4R)-4-(hydroxymethyl)-1-[(Z)-5-methyl-2-phenylhex-2-enyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-15(2)8-9-17(16-6-4-3-5-7-16)12-20-11-10-18(14-21)19(22)13-20/h3-7,9,15,18-19,21-22H,8,10-14H2,1-2H3/b17-9+/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLRPAIGWDTMDK-DVRKUDKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C(CN1CCC(C(C1)O)CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C(\CN1CC[C@@H]([C@H](C1)O)CO)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(hydroxymethyl)-1-[(Z)-5-methyl-2-phenylhex-2-enyl]piperidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

    Attachment of the Phenylhexenyl Side Chain: The phenylhexenyl side chain can be attached through a coupling reaction, such as a Heck reaction, involving a phenylhexenyl halide and the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(hydroxymethyl)-1-[(Z)-5-methyl-2-phenylhex-2-enyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The phenylhexenyl side chain can be reduced to a phenylhexyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products

    Oxidation: Carboxyl derivatives.

    Reduction: Saturated phenylhexyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3R,4R)-4-(hydroxymethyl)-1-[(Z)-5-methyl-2-phenylhex-2-enyl]piperidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Its unique structure allows it to be used in studies of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(hydroxymethyl)-1-[(Z)-5-methyl-2-phenylhex-2-enyl]piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxymethyl group and the phenylhexenyl side chain play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(hydroxymethyl)-1-phenylpiperidin-3-ol: Lacks the hexenyl side chain, making it less hydrophobic.

    (3R,4R)-4-(hydroxymethyl)-1-[(Z)-2-phenylethenyl]piperidin-3-ol: Has a shorter side chain, affecting its binding affinity and selectivity.

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